Oxalic acid;thulium;hydrate
Overview
Description
Oxalic acid is an organic acid with the systematic name ethanedioic acid and chemical formula HO−C(=O)−C(=O)−OH . It is a white crystalline solid that forms a colorless solution in water . It is the simplest dicarboxylic acid . It is produced in the body by metabolism of glyoxylic acid or ascorbic acid . It is not metabolized but excreted in the urine . It is used as an analytical reagent and general reducing agent .
Synthesis Analysis
A novel approach to the synthesis of semiorganic ammonium hydrogen oxalate oxalic acid dihydrate single crystal has been reported . The crystals are synthesized using solvent evaporation technique . Another study reported the synthesis of six new multicomponent solids of 9-ethyladenine and oxalic acid using mechanochemical and solvent crystallization processes .Molecular Structure Analysis
The mechanical properties of oxalic acid dihydrate and anhydrous oxalic acid (α and β polymorphic forms) were obtained by using rigorous theoretical solid-state methods based on density functional theory using plane waves and pseudopotentials . The calculated crystal structures and X-ray powder diffraction patterns of these materials were found to be in excellent agreement with the experimental information .Chemical Reactions Analysis
Oxalic acid has much greater acid strength than acetic acid . It is a reducing agent and its conjugate bases hydrogen oxalate (HC2O−4) and oxalate (C2O2−4) are chelating agents for metal cations . Another study showed that hydration promotes proton transfer from oxalic acid to dimethylamine .Physical And Chemical Properties Analysis
Oxalic acid is a colorless, odorless powder or granular solid . It has a molecular weight of 126.1 and a chemical formula of C2H2O4 . It sublimes at its melting point of 215°F . It is soluble in water and has a specific gravity of 1.90 .Scientific Research Applications
Plant Biology and Crystal Formation
- Studies have shown that ascorbic acid, which likely serves as the primary precursor for oxalic acid (OxA) in plant species, is instrumental in the formation of calcium oxalate (CaOx) crystals. This process involves key enzymes in the biosynthetic pathway, pointing to a sophisticated mechanism within plant biology where oxalic acid plays a crucial role in crystal idioblasts cells, as seen in species like Pistia stratiotes L. and Medicago truncatula Gaertn. (Kostman & Koscher, 2003).
Crystal Chemistry
- The crystal chemistry of oxalic acid has been extensively studied, revealing its ability to form various hydrates, including previously unreported sesquihydrates. This variability in crystal forms underlines the complex interactions of oxalic acid in different chemical environments, contributing to the field of molecular pharmaceutics and offering insights into the design and synthesis of co-crystals (Wenger & Bernstein, 2007).
Fungal Virulence
- Oxalic acid has been identified as a virulence factor in phytopathogenic fungi like Sclerotinia sclerotiorum, affecting host cells by deregulating guard cells, leading to foliar wilting during fungal infection. This suggests a significant role of oxalic acid in the interaction between pathogens and plant hosts, with implications for understanding and managing crop diseases (Guimarães & Stotz, 2004).
Environmental Studies
- The application of oxalic acid in environmental studies, particularly in enhancing arsenic mobilization from contaminated sediments, has been researched. This work has implications for remediation efforts, suggesting that oxalic acid amendments could improve the efficiency of pump-and-treat remediation by dissolving As host minerals and competing for sorption sites (Sun et al., 2016).
These studies highlight the diverse applications of oxalic acid in scientific research, from its role in biological processes and crystal chemistry to its implications in environmental remediation efforts. The interaction with thulium, particularly in the context of the rapid thulium fiber laser lithotripsy for kidney stones, showcases the potential medical applications of oxalic acid compounds, providing a promising avenue for future research (Hardy et al., 2014).
Mechanism of Action
Target of Action
Oxalic acid, a strong dicarboxylic acid, is found in many plants and vegetables . It is produced in the body by metabolism of glyoxylic acid or ascorbic acid . Thulium(III) oxalate is the oxalate of thulium with the chemical formula Tm2(C2O4)3
Mode of Action
Oxalic acid is known to have good chelating properties with divalent ions like manganese or ferric ions . This suggests that it may interact with its targets through chelation, potentially influencing the bioavailability of these ions.
Biochemical Pathways
Oxalic acid and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . They are involved indirectly in many processes, such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . Due to their chelating ability, oxalates are considered as good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oxalic acid; thulium; hydrate. For instance, the secretion of oxalic acid from plant roots can easily reduce Tl(III) to Tl(I), and more than 80% of Tl(III) could still be remained in the system by controlling the treatment time and the number of plant roots to decrease the amount of oxalic acid secreted by roots . This suggests that environmental conditions, such as the presence of other ions and the pH of the environment, may influence the action of this compound.
Safety and Hazards
Oxalic acid is toxic due to its chelating and acidic properties . It’s more toxic when ingested, even in the smallest amount . Once ingested, the person is likely going to experience mouth ulcers, vomiting blood, rapid shock, convulsion, twitching, and cardiovascular system collapse . It is also corrosive and can cause irritation to eyes, skin, and mucous membrane .
Future Directions
properties
IUPAC Name |
oxalic acid;thulium;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.H2O.2Tm/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOPYZRFVDVKRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Tm].[Tm] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O13Tm2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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